CB2-Preferring Cannabinoid Receptor Binding Profile via Surface Plasmon Resonance (SPR) Compared with 5F-MDMB-PICA
5F-EDMB-PICA exhibits a CB2-preferring binding profile measured by SPR (Biacore T200), with a CB2 KD of 2.365 × 10⁻⁵ M and a CB1 KD of 5.036 × 10⁻⁵ M, yielding a CB2/CB1 affinity ratio of approximately 2.13 [1]. This SPR-derived selectivity pattern is directionally consistent with but quantitatively distinct from that of its closest structural analog 5F-MDMB-PICA, which in a separate functional assay exhibits a CB2/CB1 EC50 ratio of approximately 3.75 (CB1 EC50 = 3.26 nM, CB2 EC50 = 0.87 nM) [1]. In a head-to-head radioligand binding study of nine SCRAs, 5F-MDMB-PICA showed CB1 pKi = 8.90 (Ki = 1.25 nM) and CB2 pKi = 9.36 (Ki = 0.437 nM), a CB2/CB1 Ki ratio of approximately 2.86, while MDMB-4en-PINACA displayed a substantially higher CB2 bias with a CB2/CB1 Ki ratio of approximately 6.57 (CB1 pKi = 8.85, CB2 pKi = 9.67) [2]. The SPR methodology uniquely provides both equilibrium affinity constants (KD) and kinetic rate constants (ka, kd) for 5F-EDMB-PICA, enabling kinetic binding analyses that are not available from the single-point radioligand displacement assays used for comparator SCRAs [1].
| Evidence Dimension | CB1 and CB2 receptor binding affinity and selectivity ratio |
|---|---|
| Target Compound Data | CB1 KD = 5.036 × 10⁻⁵ M (50,360 nM); CB2 KD = 2.365 × 10⁻⁵ M (23,650 nM); CB2/CB1 ratio ≈ 2.13 (SPR, Biacore T200) |
| Comparator Or Baseline | 5F-MDMB-PICA: CB1 EC50 = 3.26 nM, CB2 EC50 = 0.87 nM, ratio ≈ 3.75 (functional assay). 5F-MDMB-PICA radioligand binding: CB1 Ki = 1.25 nM, CB2 Ki = 0.437 nM, ratio ≈ 2.86. MDMB-4en-PINACA: CB1 Ki = 1.40 nM, CB2 Ki = 0.213 nM, ratio ≈ 6.57 |
| Quantified Difference | 5F-EDMB-PICA SPR-derived CB2/CB1 ratio (≈2.13) is lower than 5F-MDMB-PICA functional selectivity (≈3.75) and substantially lower than MDMB-4en-PINACA binding selectivity (≈6.57). Absolute KD values are in the micromolar range vs. nanomolar Ki/EC50 values for comparators, reflecting methodological differences between SPR and radioligand binding assays. |
| Conditions | SPR: Biacore T200, Affinity model fitting, CB1 and CB2 receptor immobilization. Radioligand binding: [³H]CP55,940 displacement in HEK293 cell membranes expressing human CB1 or CB2 receptors. Functional: [³⁵S]GTPγS binding assay. |
Why This Matters
The SPR-derived KD values and kinetic rate constants for 5F-EDMB-PICA provide binding interaction parameters (ka, kd) that are unavailable for comparator SCRAs characterized only by equilibrium binding assays, making this compound uniquely suitable for kinetic binding studies and biosensor-based screening applications.
- [1] Li K, Xu P, Wang Y, Shi X, Chen Y, Zhang S, et al. Characterization of the Behavioral and Molecular Effects of Acute Exposure to the Fourth-Generation Synthetic Cannabinoid, 5F-EDMB-PICA, in Male Mice of Different Age Groups. International Journal of Molecular Sciences. 2025;26(21):10424. doi:10.3390/ijms262110424 View Source
- [2] Akinfiresoye LR, Wiley JL, Gamage TF, Thomas BF, McMahon LR, Marusich JA, et al. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior. 2022;220:173467. doi:10.1016/j.pbb.2022.173467 View Source
